1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate
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Overview
Description
1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate is a complex organic compound that features a unique combination of furan, thiophene, and carbamoyl groups
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are used as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative and a thiophene derivative are coupled under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. The final step often includes the acetylation of the intermediate product to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfone derivatives.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, dihydrothiophene, and various substituted derivatives.
Scientific Research Applications
1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is explored for its applications in materials science, such as in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate: Similar structure but with a furan-2-yl group instead of furan-3-yl.
1-({[4-(Furan-3-yl)thiophen-3-yl]methyl}carbamoyl)-1-methylethyl acetate: Similar structure but with a thiophene-3-yl group instead of thiophene-2-yl.
1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl propionate: Similar structure but with a propionate ester instead of acetate.
Uniqueness
1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate is unique due to its specific combination of furan-3-yl and thiophene-2-yl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-[[4-(furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-19-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKSZSDOSZRUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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